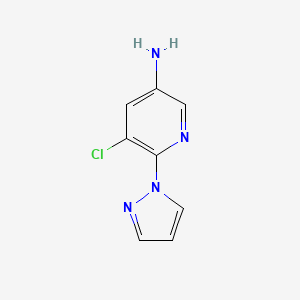

5-Cloro-6-(1H-pirazol-1-il)piridin-3-amina

Descripción general

Descripción

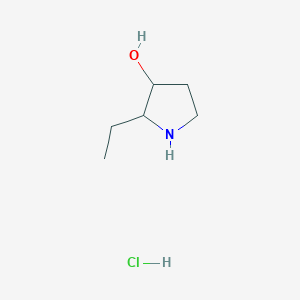

“5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” is a chemical compound that belongs to the class of pyrazole-based compounds . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” is almost planar, with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .Aplicaciones Científicas De Investigación

- La leishmaniasis, una enfermedad tropical causada por parásitos de Leishmania, afecta a millones de personas en todo el mundo. La investigación ha demostrado que algunos derivados de pirazol acoplados a hidrazina, incluido este compuesto, exhiben una potente actividad antileishmanial. Específicamente, el compuesto 13 demostró una actividad antipromastigote superior, superando a los fármacos estándar como la miltefosina y la anfotericina B desoxicolato .

- La malaria, causada por parásitos de Plasmodium, sigue siendo un problema de salud mundial. Los derivados de pirazol sintetizados (compuestos 14 y 15) mostraron una inhibición significativa contra Plasmodium berghei in vivo. El compuesto 15 logró una supresión del 90,4%, destacando su promesa como agente antimalárico .

- Los ligandos basados en pirazol se han investigado por sus propiedades catalíticas. Si bien no están directamente relacionados con el tratamiento de enfermedades, estos ligandos juegan un papel en las reacciones de oxidación. Por ejemplo, la condensación de (3,5-dimetil-1H pirazol-1-il)metanol con aminas primarias produce ligandos con posibles aplicaciones catalíticas .

- Los investigadores sintetizaron compuestos de 1-sustituido-2-(5-sustituido-1-fenil-1-H-pirazol-3-il)-1H-benzo[d]imidazol. Estos derivados que contienen imidazol se evaluaron para la actividad antitumoral contra líneas celulares como MCF-7 y CaCo-2. Aunque no está directamente relacionado con la leishmaniasis o la malaria, esto destaca la versatilidad de los compuestos basados en pirazol .

Actividad Antileishmanial

Potencial Antimalárico

Propiedades Catalíticas

Potencial Antitumoral

En resumen, la 5-Cloro-6-(1H-pirazol-1-il)piridin-3-amina es prometedora en varios campos científicos, desde la lucha contra enfermedades tropicales hasta la catálisis y más allá. Los investigadores continúan explorando sus aplicaciones multifacéticas, enfatizando su potencial como un farmacóforo para tratamientos seguros y efectivos . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Direcciones Futuras

The future directions for “5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects and potential applications in the development of new drugs . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant activity on various kinases . For instance, pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have shown significant activity against various cell lines . For instance, a pyrazole derivative displayed superior antipromastigote activity .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions . Additionally, it has been observed to interact with metalloenzymes, which are proteins containing metal ions that are essential for their catalytic activity . These interactions often involve coordination between the nitrogen atoms of the pyrazole and pyridine rings and the metal ions, leading to changes in the enzyme’s conformation and activity.

Cellular Effects

The effects of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways . By affecting kinase activity, 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating the binding of the compound to its target . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Over time, the degradation products may accumulate, potentially altering the compound’s biological activity. Long-term studies have indicated that prolonged exposure to 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of both active and inactive metabolites .

Transport and Distribution

Within cells and tissues, 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to transport proteins may facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm or organelles .

Subcellular Localization

The subcellular localization of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .

Propiedades

IUPAC Name |

5-chloro-6-pyrazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBWVOBGCAVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)